molecular formula C8H5FN2O2 B2914503 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019023-85-8

8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2914503
CAS No.: 1019023-85-8
M. Wt: 180.138
InChI Key: ZUPQLPWDWSIYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heterocycle comprising five- and six-membered rings, has emerged as a privileged structure in medicinal chemistry due to its structural versatility and broad pharmacological profile. First synthesized in the mid-20th century, this scaffold gained prominence with the commercialization of drugs such as Zolpidem (a GABA_A receptor agonist for insomnia) and Olprinone (a phosphodiesterase III inhibitor for heart failure). Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-halo carbonyl compounds, but these methods often suffered from limited functional group tolerance and low yields.

The 2010s marked a turning point, with advances in multicomponent reactions (MCRs) and transition-metal-catalyzed C–H functionalization enabling efficient access to diverse derivatives. For instance, Bagdi et al. (2015) systematized synthetic strategies including oxidative coupling, tandem processes, and hydroamination reactions, which expanded the scaffold’s accessibility for drug discovery campaigns. Concurrently, studies by Goel et al. (2016) highlighted its antitumor potential through mechanisms such as CDK inhibition and tubulin polymerization disruption, cementing its status as a critical pharmacophore.

Emergence of Fluorinated Imidazopyridines in Medicinal Chemistry

Fluorination has become a cornerstone in optimizing drug candidates, with ~30% of FDA-approved drugs containing fluorine atoms. In imidazo[1,2-a]pyridine chemistry, fluorine introduction enhances metabolic stability, membrane permeability, and target binding affinity through electronic and steric effects. Early fluorination strategies focused on post-synthetic modifications, but recent methodologies enable direct incorporation during scaffold assembly.

Notable advances include visible-light-mediated trifluoromethylation (Cui et al., 2020) and base-mediated [3+3] annulation using β-CF3-1,3-enynes (Deng et al., 2025), which allow regioselective fluorine integration. Photochemical approaches, such as those employing acridinium photocatalysts or iridium complexes, have proven particularly effective for C–H functionalization at the C3 position—a common pharmacophoric hotspot. These innovations address historical challenges in achieving fluorinated imidazopyridines with optimal drug-like properties.

Significance of 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid in Research

This compound represents a strategically functionalized derivative combining fluorine’s metabolic benefits with the carboxylic acid’s capacity for hydrogen bonding and salt bridge formation. Its structure—featuring a fluorine atom at the C8 position and a carboxylic acid group at C3—makes it a versatile intermediate for synthesizing kinase inhibitors, protease antagonists, and antibacterial agents.

The compound’s synthetic accessibility via fluorinated building blocks (e.g., 8-fluoro-2-aminopyridine precursors) aligns with modern trends in late-stage functionalization. Recent work by Fu et al. (2025) demonstrated its utility in constructing difluoroacetylated analogs through photoredox catalysis, highlighting its role in fragment-based drug design. Additionally, its crystalline nature and predictable hydrogen-bonding motifs facilitate cocrystallization studies for target validation, as evidenced by its use in structural biology campaigns targeting bacterial enoyl-ACP reductases.

Properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQLPWDWSIYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019023-85-8
Record name 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Reactivity in Decarboxylative Coupling Reactions

The position and type of substituents significantly influence reaction efficiency in palladium-catalyzed decarboxylative cross-couplings. Key findings from the evidence include:

Compound Substituent Position Reaction Yield Key Observations Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid None (parent compound) 96% Optimal yields under Pd(OAc)2/S-Phos catalysis in DMA/H2O
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-F 51% Reduced reactivity due to electron-withdrawing fluorine hindering decarboxylation
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH3 85% Steric and electronic effects of methyl group improve stability and yield
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH3, 8-CH3 82% Dual methyl groups enhance solubility without compromising reactivity

Key Insights :

  • Electron-withdrawing groups (EWGs) like fluorine at the 6-position reduce reactivity by destabilizing the carboxylate intermediate .
  • Electron-donating groups (EDGs) such as methyl at the 2-position improve yields by facilitating decarboxylation .

Physicochemical Properties

Substituents critically modulate solubility, lipophilicity, and acidity:

Compound logP<sup>a</sup> Solubility (H2O) pKa (COOH) Key Applications Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid 1.2 Moderate ~3.1 Intermediate in CAR agonist synthesis
8-Fluoroimidazo[1,2-a]pyridine 2.1 Low N/A GABAA receptor modulation
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 1.8 Slight ~2.9 Antimicrobial intermediates
8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 2.5 Very low ~3.5 Notum inhibitor development

Notes: <sup>a</sup>logP values estimated from analogous structures.

  • The 8-fluoro group increases lipophilicity (logP ~2.1) compared to the parent compound, favoring blood-brain barrier penetration in CNS targets .
  • Carboxylic acid functionality enhances water solubility but reduces membrane permeability, necessitating prodrug strategies for therapeutic applications .

Key Insights :

  • 8-Fluoro substitution is critical for bioisosteric replacement in GABAA ligands, offering comparable efficacy to imidazo[1,2-a]pyrimidine .
  • Carboxylic acid derivatives are versatile intermediates for amide/ester prodrugs, balancing activity and pharmacokinetics .

Biological Activity

8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. Characterized by a fluorine atom and a carboxylic acid group attached to an imidazo[1,2-a]pyridine core structure, this compound is being investigated for its role as a modulator of various biological targets, particularly GABA receptors.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇FN₂O₂
  • Molecular Weight : Approximately 196.16 g/mol
  • SMILES Notation : C1=CN2C(=CN=C2C(=C1)F)C(=O)O
  • InChIKey : ZUPQLPWDWSIYPU-UHFFFAOYSA-N

The presence of the fluorine atom at the 8th position enhances the compound's stability and lipophilicity, which may improve its interaction with biological targets compared to similar compounds lacking fluorination.

The primary mechanism of action for this compound involves its modulation of GABA receptors. This compound acts as an allosteric modulator, which means it can enhance or inhibit the activity of these receptors without directly competing with the neurotransmitter GABA itself. This property is particularly relevant in the treatment of anxiety disorders and other neurological conditions .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructure TypeUnique Features
Imidazo[1,2-a]pyridineHeterocyclicLacks fluorine; serves as a baseline comparison.
8-Chloroimidazo[1,2-a]pyridineHeterocyclicChlorine instead of fluorine; alters interaction profiles.
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acidModified derivativeContains difluoromethyl group; may enhance lipophilicity.

This table illustrates how the unique fluorination and carboxylic acid functionalities influence the biological activity and therapeutic potential of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • GABA Receptor Interaction Studies : Techniques such as radioligand binding assays have been employed to evaluate binding affinities and efficacy at various GABA receptor subtypes. These studies are critical for understanding the pharmacological profile and potential therapeutic applications of this compound.
  • Synthesis and Characterization : Various synthesis methods have been reported for this compound, focusing on optimizing yield and efficiency for specific applications in drug development. These methods include traditional synthetic routes as well as novel approaches that enhance reactivity and selectivity towards biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.